3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride typically involves the fluorination of 4-methylpyridine derivatives. One common method is the Baltz-Schiemann reaction, where 2-amino-3-methylpyridine is converted to 2-fluoro-3-methylpyridine, followed by oxidation to form the carboxylic acid . The hydrochloride salt is then formed by reacting the carboxylic acid with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to increase yield and reduce costs. These methods may include the use of alternative fluorinating agents and catalysts to improve the efficiency of the fluorination step .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-fluoro-4-methylpyridine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The fluorine atom’s electron-withdrawing effect can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: Similar in structure but lacks the carboxylic acid group.
3-Fluoro-6-methylpyridine-2-carboxylic acid: Another fluorinated pyridine with a different substitution pattern.
4-Fluoro-3-methylpyridine-2-carboxylic acid: Similar but with the fluorine and methyl groups in different positions.
Uniqueness
3-Fluoro-4-methylpyridine-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorine atom and the carboxylic acid group makes it a versatile intermediate in various synthetic applications .
Properties
CAS No. |
2758000-47-2 |
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Molecular Formula |
C7H7ClFNO2 |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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